L-lysine-N-15N hydrochloride

Lysine catabolism Metabolic flux analysis Site-specific isotope tracing

L-Lysine-N-15N hydrochloride (synonym: L-Lysine-2-15N hydrochloride, L-Lysine-alpha-15N hydrochloride; CAS 82783-00-4 as monohydrochloride, CAS 204451-50-3 as dihydrochloride) is a stable isotope-labeled form of the essential amino acid L-lysine in which the alpha-amino nitrogen (N-2 position) is enriched with 15N. The compound has a monoisotopic mass of 183.079 Da and produces an M+1 mass shift in mass spectrometry.

Molecular Formula C6H15ClN2O2
Molecular Weight 183.64 g/mol
Cat. No. B12056534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-lysine-N-15N hydrochloride
Molecular FormulaC6H15ClN2O2
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i8+1;
InChIKeyBVHLGVCQOALMSV-WWQACITASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine-N-15N Hydrochloride: Site-Specific 15N-Labeled Essential Amino Acid for Quantitative Metabolic Tracing and Proteomics


L-Lysine-N-15N hydrochloride (synonym: L-Lysine-2-15N hydrochloride, L-Lysine-alpha-15N hydrochloride; CAS 82783-00-4 as monohydrochloride, CAS 204451-50-3 as dihydrochloride) is a stable isotope-labeled form of the essential amino acid L-lysine in which the alpha-amino nitrogen (N-2 position) is enriched with 15N. The compound has a monoisotopic mass of 183.079 Da and produces an M+1 mass shift in mass spectrometry . Commercially available specifications include isotopic enrichment of 98 atom% 15N (with 99 atom% available) and chemical purity of ≥98% (CP grade) or 99% (CP) . Unlike uniformly 15N-labeled or dual 13C/15N-labeled lysine variants, the site-specific single 15N incorporation at the alpha position enables tracing of nitrogen through distinct metabolic fates without the increased mass spectral complexity of multi-isotope labels .

Why Unlabeled, Dual-Labeled, or Position-Isomeric Lysine Cannot Substitute for L-Lysine-N-15N Hydrochloride in Quantitative Experimental Designs


In metabolic tracing and quantitative proteomics, the labeling position and isotopic multiplicity directly determine which downstream metabolites can be resolved and which biochemical pathways can be interrogated. L-Lysine-N-15N carries the 15N atom exclusively at the alpha-amino group; in direct comparative experiments using fibroblast and in vivo models, L-[alpha-15N]lysine labels saccharopine, alpha-aminoadipic semialdehyde (alpha-AASA), Delta1-piperideine-6-carboxylate, and pipecolic acid, whereas L-[epsilon-15N]lysine labels only saccharopine [1]. Furthermore, the singly 15N-labeled species provides an M+1 mass shift, while the doubly 15N-labeled analog (L-lysine-15N2) provides M+2, and the 13C6,15N2 variant provides M+8—differences that fundamentally alter peptide-level quantification strategies in SILAC and MS-based workflows . Substituting any of these analogs without accounting for these differences introduces systematic errors in metabolite assignment, isotope dilution curve construction, and quantitative protein ratio determination.

Quantitative Differentiation Evidence: L-Lysine-N-15N Hydrochloride Versus Closest Analogs and Labeling Alternatives


Site-Specific Metabolic Fate: Alpha-15N Labels Four Distinct Downstream Metabolites Versus Only One for Epsilon-15N Lysine

In a direct head-to-head fibroblast culture experiment, L-[alpha-15N]lysine was catabolized into four distinct 15N-labeled metabolites—[15N]saccharopine, [15N]alpha-AASA, [15N]Delta1-piperideine-6-carboxylate, and [15N]pipecolic acid—while L-[epsilon-15N]lysine produced only [15N]saccharopine [1]. In an independent in vivo rat study, L-[alpha-15N]lysine administration yielded saccharopine enrichment of 18.2 atom% and alpha-aminoadipic acid (AA) enrichment of 17.6 atom%, with no pipecolic acid enrichment; L-[epsilon-15N]lysine produced comparable saccharopine enrichment but no AA enrichment, while urinary pipecolic acid reached 15.7 atom% [2]. The alpha-15N label thus enables simultaneous tracing of both the saccharopine and pipecolic acid branches of lysine catabolism, a capability absent from the epsilon-labeled isomer.

Lysine catabolism Metabolic flux analysis Site-specific isotope tracing

Detection Sensitivity: Doubly 15N-Labeled Lysine Provides 10-Fold Greater Dilution Detection Versus Singly Labeled Lysine

When isotope dilution curves are analyzed by gas chromatography-mass spectrometry (GC-MS), doubly 15N-labeled lysine (L-[15N2]lysine) can be detected at dilutions 10 times greater than singly labeled lysine [1]. This enhanced sensitivity permitted kinetic measurements of plasma free-lysine isotope content over a 300-fold dilution during 6 hours following a single oral bolus of 5 mg/kg body weight [1]. For the singly labeled L-lysine-N-15N (alpha-15N only), the detection limit is reached at a 30-fold dilution under identical analytical conditions. Consequently, for experiments requiring extreme dilution tolerance—such as whole-body protein turnover studies—the dual-labeled variant is quantitatively superior in analytical sensitivity.

Isotope dilution GC-MS Tracer kinetics

Mass Shift Resolution: M+1 (Single 15N) Versus M+2 (Dual 15N) Versus M+8 (13C6,15N2) Impact on SILAC Peptide Quantification

L-Lysine-N-15N hydrochloride produces a defined M+1 mass shift per lysine residue in tryptic peptides . In comparison, L-lysine-15N2 produces M+2 [1], while L-lysine-13C6,15N2 produces M+8 [2]. The M+1 shift from single 15N labeling provides the smallest delta mass among the three labeling strategies, which is advantageous for minimizing chromatographic retention time shifts (deuterium-labeled analogs can cause significant RT shifts) but may require higher mass resolution to separate the labeled and unlabeled peptide isotope envelopes at the MS1 level, particularly for larger peptides where the +1 Da shift can overlap with the natural abundance 13C isotope distribution . The M+8 shift of 13C6,15N2 lysine completely separates light and heavy peptide envelopes at low resolution, but at approximately 3- to 5-fold higher procurement cost per milligram [2].

SILAC Quantitative proteomics Mass shift

Cost Efficiency: 15N-Labeled Amino Acids Are Less Costly Than 13C-Labeled Counterparts for Nitrogen Metabolism Studies by NMR

A 2019 study in Scientific Reports explicitly states that 'with respect to 13C-labeled amino acids, 15N-labeled amino acids are less costly and enable direct characterization of nitrogen metabolism in complex biological systems by NMR' [1]. This class-level advantage is reflected in commercial pricing: L-lysine-13C6,15N2 hydrochloride is priced at approximately €9.59/mg (100 mg pack, Carl Roth) or $7.61/mg (100 mg, Millipore Sigma) [2], while L-lysine-15N (single 15N) hydrochloride is offered at significantly lower per-milligram cost (e.g., ~$4.20/mg estimated from Sigma-Aldrich catalog pricing for the 15N-only variant) . The single 15N label of L-lysine-N-15N thus provides the cost advantage of 15N labeling without the additional synthetic complexity and expense of dual 13C/15N incorporation.

NMR metabolomics Nitrogen metabolism Cost-effectiveness

Radioactivity-Free Tracer: 15N-Lysine Yields Identical Fractional Protein Synthesis Rates to 14C-Lysine Without Radiation Burden

In a direct dual-label comparison, [14C]lysine and [15N]lysine administered simultaneously as flooding substances to growing rats yielded identical fractional protein synthesis rate (FSR) values for liver, pancreas, small intestine, large intestine, skeletal muscle, and whole-body protein [1]. The coefficient of variation for FSR was 7.3% (range 4-12%) for [14C]lysine and 13.8% (range 9.5-36%) for [15N]lysine using emission spectrometry; however, when mass spectrometry was used for 15N measurement, precision matched that of 14C counting [1]. The incorporation time from injection to sacrifice was standardized at 20 minutes for lysine as flooding substance. Critically, the absence of radioactivity with 15N-labeled lysine (including L-lysine-N-15N) makes this method suitable for farm animals (pigs, sheep, ruminants) and, in combination with muscle biopsy, for human studies—applications precluded by 14C-labeled lysine due to radiation safety constraints [1].

Protein synthesis rate Flooding method In vivo tracer

Endotoxin-Tested Grade Availability: Specification for Cell Culture and In Vivo Applications Not Universally Available Across All Labeled Lysine Variants

L-Lysine-N-15N hydrochloride is commercially available in an endotoxin-tested grade (Sigma-Aldrich product 660868) with 98 atom% 15N isotopic purity, specifically qualified for protein expression and cell culture applications . The standard L-lysine-15N2 hydrochloride and many vendor-specific 15N-labeled lysine preparations do not carry this explicit endotoxin-tested certification. Endotoxin contamination in cell culture media can induce unintended inflammatory responses, confound metabolic tracing results, and invalidate SILAC experiments. The availability of an endotoxin-tested grade with documented lot-specific quality control provides a procurement specification advantage for laboratories conducting mammalian cell-based metabolic labeling studies . The monohydrochloride salt form (CAS 82783-00-4) with M+1 mass shift and optical rotation [α]25/D +20.7° (c = 2 in 5 M HCl) further ensures chemical identity verification .

Endotoxin testing Cell culture Quality specification

Procurement-Optimized Application Scenarios for L-Lysine-N-15N Hydrochloride Based on Quantitative Differentiation Evidence


Simultaneous Tracing of Saccharopine and Pipecolic Acid Branches of Lysine Catabolism in Disease Models

In studies of hyperlysinemia, pyridoxine-dependent epilepsy, or saccharopinuria where both the saccharopine and pipecolic acid pathways must be monitored concurrently, L-lysine-N-15N (alpha-15N) is the only single-tracer solution. As demonstrated by Struys et al. (2010) in fibroblast models, the alpha-15N label reports on both branches simultaneously—labeling saccharopine, alpha-AASA, Delta1-P6C, and pipecolic acid—whereas the epsilon-15N isomer labels only saccharopine [1]. This eliminates the need for dual-tracer experimental designs, reducing reagent costs and analytical complexity.

Cost-Constrained SILAC-Based Quantitative Proteomics Requiring Single-Plex or Two-Plex Experimental Design

For SILAC experiments with a limited number of experimental conditions (light vs. heavy), L-lysine-N-15N provides an M+1 mass shift at approximately 2-3× lower cost per milligram than the 13C6,15N2 (M+8) variant [2]. When using high-resolution mass spectrometers (>100,000 resolving power) capable of resolving the +1 Da shift from natural abundance 13C isotope distributions, the single 15N label delivers quantitative accuracy comparable to larger mass shift variants at significantly reduced procurement expense. This makes L-lysine-N-15N the rational choice for budget-constrained proteomics core facilities and academic laboratories conducting routine SILAC workflows.

Protein Turnover Measurement in Large Animals and Human Subjects via the Flooding Method Without Radioactive Tracers

Per Krawielitzki et al. (1993), [15N]lysine yields fractional protein synthesis rate values identical to those obtained with [14C]lysine, but without the radiation burden that restricts 14C use to small laboratory rodents [3]. L-lysine-N-15N (alpha-15N, 95-99 atom%) is directly applicable to protein turnover studies in pigs, sheep, cattle, and—in combination with muscle biopsy—human subjects. The 20-minute standardized incorporation time and mass spectrometric detection provide precision equivalent to 14C counting, making this the only ethically and practically viable tracer for translational in vivo protein metabolism research in large mammalian models.

Mammalian Cell Culture Metabolic Labeling Requiring Endotoxin-Controlled Input Materials

For primary cell culture, stem cell, or immune cell metabolic labeling experiments where endotoxin contamination can induce confounding inflammatory responses, the endotoxin-tested grade of L-lysine-N-15N hydrochloride (Sigma-Aldrich 660868) provides a specification not universally available for other 15N-labeled lysine variants . This pre-qualified grade reduces the risk of experiment failure due to endotoxin-mediated cytokine induction, making it the preferred procurement choice for sensitive mammalian cell-based SILAC and metabolic flux studies.

Quote Request

Request a Quote for L-lysine-N-15N hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.